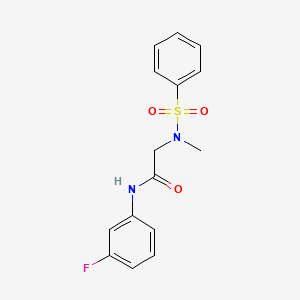![molecular formula C18H10ClNO2 B5859624 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione, also known as SU5416, is a synthetic compound that belongs to the family of isoindole derivatives. It was first synthesized in 1996 by Sugen Inc. as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. Since then, it has been widely used in scientific research to investigate the role of VEGFR in angiogenesis, tumor growth, and other physiological processes.
Mechanism of Action
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione acts as a competitive inhibitor of the ATP-binding site of VEGFR-2, which is a key receptor involved in angiogenesis. By blocking the activity of this receptor, 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione prevents the activation of downstream signaling pathways that promote the proliferation and migration of endothelial cells. This leads to the inhibition of angiogenesis and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of protein kinase C (PKC), and modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is its high potency and specificity for VEGFR-2. This makes it a valuable tool for investigating the role of this receptor in angiogenesis and other physiological processes. However, 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione also has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of VEGFR-2 activity. In addition, it can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in angiogenesis and tumor growth. Another area of interest is the investigation of the role of VEGFR-2 in other physiological processes, such as wound healing and inflammation. Finally, the development of more potent and selective VEGFR inhibitors, based on the structure of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione, is an ongoing area of research.
Synthesis Methods
The synthesis of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves several steps, starting from the reaction of 3-chloroaniline with phthalic anhydride to form 2-(3-chlorophenyl)isoindole-1,3-dione. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of sodium methoxide to produce 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione. The overall yield of the synthesis is around 20%, and the purity of the compound can be improved by recrystallization.
Scientific Research Applications
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has been extensively used in scientific research to investigate the role of VEGFR in angiogenesis, tumor growth, and other physiological processes. It has been shown to inhibit the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. This makes it a promising candidate for the treatment of angiogenesis-related diseases, such as cancer and macular degeneration.
properties
IUPAC Name |
2-(3-chlorophenyl)benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO2/c19-13-6-3-7-14(10-13)20-17(21)15-8-11-4-1-2-5-12(11)9-16(15)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIORDKWGQSNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)
![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
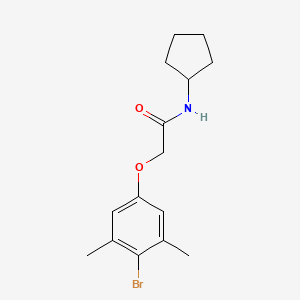
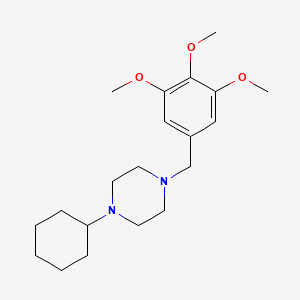
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)

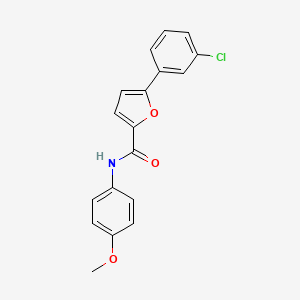
![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)
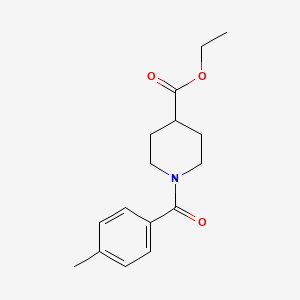
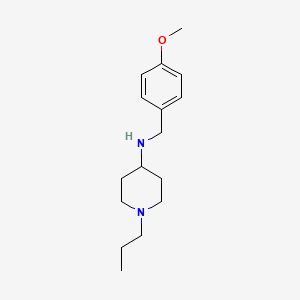
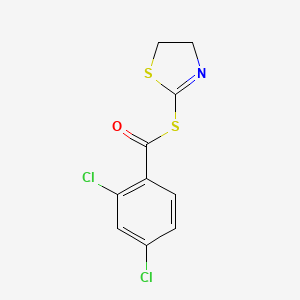
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)
